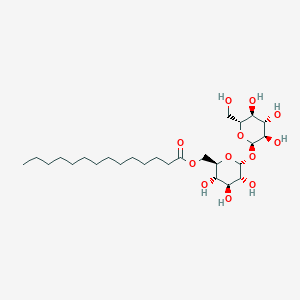

Trehalose C14

Description

Structure

2D Structure

Properties

Molecular Formula |

C26H48O12 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(28)35-15-17-20(30)22(32)24(34)26(37-17)38-25-23(33)21(31)19(29)16(14-27)36-25/h16-17,19-27,29-34H,2-15H2,1H3/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |

InChI Key |

LRXBVTKVELRWDT-MPBWFABASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of Trehalose C14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of two molecules referred to as "Trehalose C14": the isotopically labeled [14C]Trehalose and the surfactant trehalose (B1683222) 6-myristate. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

[14C]Trehalose: A Radiolabeled Probe for Metabolic Studies

[14C]Trehalose is an invaluable tool for tracing the metabolic fate of trehalose in various biological systems. Its chemical structure is identical to that of α,α-trehalose, a non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. The presence of the radioactive carbon-14 (B1195169) isotope allows for sensitive detection and quantification in metabolic and uptake studies.

Chemical Structure of Trehalose

-

Systematic Name: α-D-Glucopyranosyl-(1→1)-α-D-glucopyranoside

-

Molecular Formula: C12H22O11

-

Molar Mass (anhydrous): 342.30 g/mol [1]

-

Molar Mass (dihydrate): 378.33 g/mol [2]

-

Appearance: White crystalline powder[2]

-

Solubility: Freely soluble in water, slightly soluble in ethanol (B145695)

Biosynthesis of [14C]Trehalose

The preparation of [14C]Trehalose typically involves the biological conversion of [14C]glucose using microorganisms that naturally synthesize trehalose, particularly under stress conditions. Genetically modified strains of Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly employed for this purpose.

This method utilizes a yeast strain with a deleted gene for phosphoglucoisomerase, preventing the metabolism of exogenously supplied glucose through glycolysis and shunting it towards trehalose synthesis.

-

Yeast Strain Preparation: A phosphoglucoisomerase-deficient strain of Saccharomyces cerevisiae is cultured in an appropriate growth medium.

-

Induction of Trehalose Synthesis: The yeast cells are subjected to stress conditions, such as nitrogen starvation or heat shock, to induce the enzymes responsible for trehalose synthesis.

-

Radiolabeling: The stressed yeast cells are incubated with [14C]glucose.

-

Extraction of [14C]Trehalose: After incubation, the cells are harvested, and the intracellular [14C]trehalose is extracted, often using a hot ethanol extraction method.

-

Purification: The extract is purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure [14C]trehalose.

This method employs an E. coli mutant that cannot metabolize glucose and is induced to synthesize trehalose under high osmolarity conditions.

-

Bacterial Strain and Growth: A mutant strain of E. coli deficient in glucose metabolism is grown in a suitable medium.

-

Induction of Trehalose Synthesis: The bacterial culture is subjected to high osmolarity by the addition of a non-metabolizable solute (e.g., NaCl). This induces the synthesis of trehalose as an osmoprotectant.

-

Radiolabeling: [14C]glucose is added to the culture medium.

-

Extraction and Purification: The bacterial cells are harvested, and the [14C]trehalose is extracted and purified using methods similar to those described for yeast.

Quantitative Data for [14C]Trehalose Synthesis

| Parameter | S. cerevisiae Method | E. coli Method | Reference(s) |

| Yield | ~35% of supplied [14C]glucose | Routinely >50% of supplied [14C]glucose | , |

| Purity | High radiochemical purity | Radiochemically pure | , |

Metabolic Pathway of Trehalose

[14C]Trehalose is a critical tracer for elucidating the pathways of trehalose metabolism. The primary route of trehalose biosynthesis in many organisms is the TPS/TPP pathway.

Caption: The TPS/TPP pathway for trehalose biosynthesis and its subsequent hydrolysis.

Trehalose 6-Myristate (this compound): A Bioactive Surfactant

This compound can also refer to trehalose 6-myristate, a mono-acylated derivative of trehalose where a myristic acid (a C14 fatty acid) is attached to one of the 6-hydroxyl groups of the trehalose molecule. This modification imparts amphiphilic properties, making it a surface-active agent with potential applications in drug delivery and immunology.

Chemical Structure of Trehalose 6-Myristate

-

Systematic Name: α-D-Glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate

-

CAS Number: 64622-92-0

-

Molecular Formula: C26H48O12

-

Formula Weight: 552.7

Synthesis of Trehalose 6-Myristate

The synthesis of trehalose 6-myristate can be achieved through regioselective acylation of trehalose. A common strategy involves the use of protecting groups to selectively expose the primary hydroxyl groups at the 6 and 6' positions for esterification.

This protocol is a general approach for the synthesis of 6-O-acylated trehalose derivatives.

-

Protection of Secondary Hydroxyls: The secondary hydroxyl groups of trehalose are protected, for example, by forming a 2,3,4,2',3',4'-hexakis-O-(trimethylsilyl)-α,α-trehalose intermediate.

-

Acylation: The protected trehalose is then reacted with myristoyl chloride in the presence of a suitable base (e.g., pyridine) to form the ester linkage at the unprotected 6-hydroxyl group.

-

Deprotection: The protecting groups are removed to yield the final product, trehalose 6-myristate.

-

Purification: The product is purified by column chromatography.

Physicochemical Properties of Trehalose 6-Myristate

| Property | Value | Reference(s) |

| Purity | ≥98% | |

| Formulation | A solid | |

| Solubility | Soluble in DMSO (≥10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml) | |

| Critical Micelle Concentration (CMC) | 0.012 mM |

Signaling Pathway of Trehalose Monomycolate

Recent studies have shown that trehalose monocorynomycolate, a structurally related trehalose lipid, can trigger γδ T cell-driven protective immunity. This suggests a potential role for trehalose myristate in modulating immune responses.

Caption: Proposed signaling pathway for trehalose myristate-induced immunity.

Conclusion

The term "this compound" encompasses two distinct but important molecules for scientific research. [14C]Trehalose serves as a fundamental tool for metabolic research, enabling the precise tracking of trehalose in biological systems. In contrast, trehalose 6-myristate is a bioactive surfactant with emerging roles in immunology and potential applications in drug delivery and formulation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these compounds in their studies.

References

A Technical Guide to the Synthesis and Purification of [¹⁴C]Trehalose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of carbon-14 (B1195169) labeled trehalose (B1683222) ([¹⁴C]trehalose). This radiolabeled disaccharide is an invaluable tool for a range of scientific applications, including metabolic studies, environmental fate analysis, and the investigation of drug delivery systems. This document details both enzymatic and chemoenzymatic synthesis routes, outlines purification protocols, and presents quantitative data to facilitate methodological comparison.

Introduction to [¹⁴C]Trehalose

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in numerous organisms, where it serves as an energy source and a protectant against environmental stress. Its absence in mammals makes it an attractive target for biomedical research, particularly in the study of pathogens like Mycobacterium tuberculosis, which rely on trehalose for virulence.[1][2] The availability of [¹⁴C]trehalose enables sensitive and quantitative tracking of its metabolic fate in biological systems.

Synthesis Methodologies

The preparation of [¹⁴C]trehalose primarily relies on enzymatic and chemoenzymatic approaches, leveraging the inherent specificity of enzymes to construct the unique α,α-1,1-glycosidic bond from a [¹⁴C]glucose precursor.

Enzymatic Synthesis using Whole-Cell Biocatalysts

Whole-cell biocatalysis offers a straightforward and reliable approach for [¹⁴C]trehalose synthesis, utilizing genetically modified microorganisms that can convert exogenous [¹⁴C]glucose into [¹⁴C]trehalose.

A dependable method for [¹⁴C]trehalose synthesis utilizes a genetically modified strain of Saccharomyces cerevisiae with a deleted gene for phosphoglucoisomerase.[3] This modification prevents the metabolism of exogenously supplied glucose, shunting it towards trehalose synthesis, especially under stress conditions.[3]

Experimental Protocol:

-

Yeast Strain: Saccharomyces cerevisiae with phosphoglucoisomerase gene deletion.

-

Growth Conditions: Cultivate the yeast strain in a suitable medium to the desired cell density.

-

Induction of Trehalose Synthesis: Resuspend the yeast cells in a buffer and subject them to a stress condition (e.g., thermal stress) in the presence of [¹⁴C]glucose.

-

Incubation: Incubate the cell suspension under controlled conditions to allow for the conversion of [¹⁴C]glucose to [¹⁴C]trehalose.

-

Termination and Extraction: Terminate the reaction and extract the intracellular [¹⁴C]trehalose using hot ethanol (B145695).[4]

Escherichia coli strains engineered to be deficient in glucose metabolism are effective for producing [¹⁴C]trehalose. Under high osmolarity conditions, these bacteria synthesize trehalose intracellularly. An improved method utilizes a plasmid to induce the expression of trehalose-synthesizing enzymes, leading to higher yields.

Experimental Protocol:

-

Bacterial Strain: E. coli mutant DF214 (unable to metabolize glucose) or a strain with a pgi::Tn10 insertion and a plasmid for IPTG-inducible expression of otsAB genes.

-

Growth and Induction: Grow the E. coli culture to mid-log phase. For the improved method, induce the expression of trehalose-synthesizing enzymes with IPTG.

-

Synthesis Reaction: Resuspend the cells in a minimal medium lacking a carbon source but containing [¹⁴C]glucose. For the non-plasmid method, high osmolarity is required.

-

Incubation: Incubate the cell suspension under aerobic conditions. The improved method reports a conversion rate of 3 nmol/min/10⁹ cells.

-

Extraction: Harvest the cells and extract the [¹⁴C]trehalose with hot 70% ethanol.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a rapid and high-yielding route to trehalose analogs and can be adapted for [¹⁴C]trehalose synthesis. These methods typically employ a trehalose synthase (TreT) enzyme.

Experimental Protocol:

-

Enzyme: Purified trehalose synthase (TreT) from a thermophilic organism such as Thermoproteus tenax.

-

Substrates: [¹⁴C]glucose and a suitable glucose donor, such as UDP-glucose.

-

Reaction Conditions: The reaction is typically performed in a buffered aqueous solution containing a magnesium salt.

-

Incubation: The reaction mixture is incubated for a short duration, often around one hour.

-

Purification: The resulting [¹⁴C]trehalose can be purified from the reaction mixture using chromatographic techniques.

Data Presentation: Comparison of Synthesis Methods

| Method | Organism/Enzyme | Precursor | Yield | Key Advantages | Reference |

| Enzymatic | Saccharomyces cerevisiae (pgi mutant) | [¹⁴C]glucose | ~35% | Simple and reliable. | |

| Enzymatic | Escherichia coli (DF214 mutant) | [¹⁴C]glucose | >50% | Good yield. | |

| Enzymatic (Improved) | Escherichia coli (pgi::Tn10, otsAB plasmid) | [¹⁴C]glucose | ~80% | High yield, genetically stable strain. | |

| Chemoenzymatic | Trehalose Synthase (TreT) | [¹⁴C]glucose + UDP-glucose | Up to 99% | Rapid (around 1 hour), high yield. |

Purification Methods

The purification of [¹⁴C]trehalose from the synthesis reaction mixture is crucial to ensure high radiochemical purity.

Hot Ethanol Extraction

This is a common first step for extracting trehalose from whole-cell synthesis methods.

Experimental Protocol:

-

Harvest the cells (yeast or bacteria) by centrifugation.

-

Resuspend the cell pellet in 70% ethanol.

-

Heat the suspension to boiling for a short period.

-

Centrifuge to remove cell debris.

-

Collect the supernatant containing the extracted [¹⁴C]trehalose.

Chromatographic Purification

Chromatography is essential for separating [¹⁴C]trehalose from unreacted [¹⁴C]glucose and other impurities.

Experimental Protocol:

-

Sample Preparation: Concentrate the ethanol extract or the chemoenzymatic reaction mixture.

-

Chromatography System: Thin-layer chromatography (TLC) or column chromatography (e.g., ion-exchange or size-exclusion) can be used.

-

Elution: Use an appropriate solvent system to separate [¹⁴C]trehalose from contaminants.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of [¹⁴C]trehalose using a suitable detection method (e.g., scintillation counting or autoradiography).

A dual-enzyme process can also facilitate purification by converting residual maltose (B56501) and glucose into gluconic acid, which is easily separated from trehalose.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the enzymatic synthesis and purification of [¹⁴C]Trehalose.

Caption: Chemoenzymatic synthesis pathway of [¹⁴C]Trehalose.

References

- 1. Chemoenzymatic Synthesis of Trehalose Analogs as Tools for Investigating Mycobacteria - Benjamin Swarts [grantome.com]

- 2. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dependable method for the synthesis of [14C]trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved method for the preparative synthesis of labeled trehalose of high specific activity by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "Trehalose C14"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of "Trehalose C14," a term that can refer to two distinct molecules used in research and development: [14C]Trehalose , a radiolabeled form of trehalose (B1683222) used in metabolic studies, and Trehalose 6-Myristate , a non-ionic surfactant. This document clarifies the properties and applications of both compounds to assist researchers in their appropriate selection and use.

Clarification of "this compound"

It is crucial to distinguish between the two common interpretations of "this compound":

-

[14C]Trehalose : This is trehalose where one or more of the carbon atoms have been replaced with the radioactive isotope Carbon-14. Chemically, it is identical to standard trehalose, but its radioactivity allows it to be used as a tracer in metabolic and biochemical studies. Its physical and chemical properties are therefore those of natural trehalose.

-

Trehalose 6-Myristate : This is a trehalose derivative where a myristate group (a C14 fatty acid) is attached to the 6-position of one of the glucose units. This modification gives the molecule surfactant properties. It is also referred to as this compound in some commercial contexts due to the 14-carbon chain.

This guide will address both molecules, providing distinct sections for their properties and applications.

Physical and Chemical Properties

The quantitative data for both interpretations of "this compound" are summarized below for easy comparison.

[14C]Trehalose (Properties of Trehalose)

The physical and chemical properties of [14C]Trehalose are essentially identical to those of unlabeled trehalose. The key differentiating property is its radioactivity, which is dependent on the specific activity of the preparation.

| Property | Value (Anhydrous) | Value (Dihydrate) | Citations |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁·2H₂O | [1][2][3] |

| Molar Mass | 342.30 g/mol | 378.33 g/mol | [1][2] |

| Appearance | White crystalline powder | White orthorhombic crystals | |

| Melting Point | 203 °C | 97 °C | |

| Density | 1.58 g/cm³ at 24 °C | - | |

| Solubility in Water | 68.9 g/100 g at 20 °C | 68.9 g/100 g at 20 °C | |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in diethyl ether and benzene. | Freely soluble in water; slightly soluble in methanol (B129727) and ethanol. | |

| Chemical Stability | Very resistant to acid hydrolysis; stable at high temperatures and a pH range of 3.5 to 10. | Stable under normal conditions. |

Trehalose 6-Myristate (this compound Surfactant)

| Property | Value | Citations |

| Formal Name | α-D-glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate | |

| Synonyms | Trehalose 6-myristate | |

| CAS Number | 64622-92-0 | |

| Molecular Formula | C₂₆H₄₈O₁₂ | |

| Formula Weight | 552.7 g/mol | |

| Purity | ≥98% | |

| Formulation | A solid | |

| Solubility | DMSO: ≥10 mg/ml; Ethanol: Sparingly soluble (1-10 mg/ml) | |

| Critical Micelle Concentration (CMC) | 0.012 mM | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Experimental Protocols

Synthesis of [14C]Trehalose

The biosynthesis of [14C]trehalose is a common method for its preparation, utilizing microorganisms that can convert a labeled precursor, such as [14C]glucose, into trehalose. Below are detailed methodologies based on established protocols.

Method 1: Synthesis using Saccharomyces cerevisiae

This method is based on the ability of yeast cells to accumulate trehalose under stress conditions. A yeast strain with a deletion in the gene for phosphoglucoisomerase is used, which prevents the metabolism of exogenously supplied glucose and channels it into trehalose synthesis.

-

Yeast Strain : Saccharomyces cerevisiae with a deleted phosphoglucoisomerase gene.

-

Growth Medium : Standard yeast growth medium.

-

Protocol :

-

Cultivate the yeast strain in the appropriate growth medium.

-

Induce stress conditions to promote trehalose accumulation.

-

Introduce [14C]glucose into the culture medium. The yeast cells will take up the labeled glucose and convert it into [14C]trehalose.

-

Harvest the yeast cells by centrifugation.

-

Extract the [14C]trehalose from the cells, for example, using hot ethanol.

-

Purify the extracted [14C]trehalose using chromatographic techniques to separate it from other cellular components and unreacted [14C]glucose.

-

-

Yield : Approximately 35% of the supplied [14C]glucose can be converted to [14C]trehalose.

Method 2: Synthesis using Escherichia coli

This method utilizes an E. coli mutant that cannot metabolize glucose and is induced to synthesize trehalose under high osmolarity or through genetic induction. An improved version of this method uses a plasmid to induce the expression of trehalose-synthesizing enzymes.

-

Bacterial Strain : E. coli mutant deficient in glucose metabolism (e.g., a pgi mutant) and trehalases, containing a plasmid with the otsAB genes (encoding trehalose-6-phosphate (B3052756) synthase and trehalose-6-phosphate phosphatase) under an inducible promoter.

-

Growth and Induction :

-

Grow the E. coli strain in a suitable medium to a desired optical density.

-

Induce the expression of the trehalose synthesis enzymes by adding an inducer such as IPTG.

-

Introduce [14C]glucose into the culture.

-

Incubate the culture to allow for the conversion of [14C]glucose to [14C]trehalose.

-

-

Extraction and Purification :

-

Harvest the bacterial cells by centrifugation.

-

Extract the accumulated [14C]trehalose from the cells using 70% hot ethanol.

-

Purify the radiochemically pure trehalose using chromatographic techniques such as thin-layer chromatography (TLC).

-

-

Yield : This improved method can achieve a yield of about 80% conversion of glucose to trehalose.

Signaling Pathways and Experimental Workflows

Trehalose Biosynthesis and Signaling Pathway

The synthesis of trehalose in many organisms, including fungi and plants, proceeds via a two-step pathway involving the intermediate trehalose-6-phosphate (T6P). T6P itself has emerged as a crucial signaling molecule that regulates metabolism and development.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Trehalose in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant attention in the scientific community for its multifaceted roles in biological systems. Its unique properties as a protein stabilizer and an inducer of autophagy have positioned it as a promising therapeutic agent for a range of pathologies, including neurodegenerative diseases and metabolic disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of trehalose, with a particular focus on its role in modulating cellular signaling pathways. While the "C14" designation in "Trehalose C14" can refer to the non-ionic surfactant trehalose monomyristate, this guide interprets the user's interest as being centered on the biological mechanisms of trehalose itself, often studied using 14C-labeled trehalose for metabolic tracing. This document delves into the signaling cascades initiated by trehalose, presents quantitative data from key experimental findings, and outlines detailed protocols for relevant assays.

Core Mechanisms of Action

Trehalose exerts its biological effects through two primary, often interconnected, mechanisms: the induction of autophagy and its function as a chemical chaperone.

Induction of Autophagy

Trehalose is a well-documented inducer of autophagy, the cellular process of self-degradation of damaged organelles and misfolded proteins. A key characteristic of trehalose-induced autophagy is its independence from the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[1] This mTOR-independent pathway makes trehalose an attractive therapeutic candidate, as it can circumvent potential side effects associated with mTOR inhibition.

Signaling Pathways:

-

TFEB Activation: A pivotal mechanism in trehalose-induced autophagy is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] Trehalose is taken up by cells through endocytosis and accumulates in lysosomes.[4] This accumulation leads to a mild lysosomal stress and a slight elevation in lysosomal pH, which in turn inhibits mTORC1 activity on the lysosomal surface. The inhibition of mTORC1, a negative regulator of TFEB, allows for the dephosphorylation and subsequent nuclear translocation of TFEB. Once in the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal function.

-

AMPK/ULK1 Pathway: Trehalose has also been shown to activate the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) pathway. Activation of AMPK, a cellular energy sensor, leads to the phosphorylation and activation of ULK1, a key initiator of autophagosome formation.

dot graph TD; A[Trehalose] --|> B{Endocytosis}; B --|> C[Lysosome Accumulation]; C --|> D{Mild Lysosomal Stress & pH Increase}; D --|> E[mTORC1 Inhibition]; E --|> F[TFEB Dephosphorylation]; F --|> G[TFEB Nuclear Translocation]; G --|> H[Expression of Autophagy & Lysosomal Genes]; H --|> I[Autophagy Induction];

end caption: Trehalose-induced TFEB activation pathway.

dot graph TD; A[Trehalose] --|> B[AMPK Activation]; B --|> C[ULK1 Phosphorylation/Activation]; C --|> D[Autophagosome Formation]; D --|> E[Autophagy Induction];

end caption: Trehalose-induced AMPK/ULK1 pathway.

Chaperone-Like Activity

Trehalose acts as a chemical chaperone, stabilizing proteins and preventing their misfolding and aggregation. This property is attributed to its unique chemical structure and its interaction with water molecules.

Mechanisms of Protein Stabilization:

-

Water Replacement Hypothesis: In conditions of cellular stress such as dehydration, trehalose can replace water molecules at the protein surface, forming hydrogen bonds and maintaining the protein's native conformation.

-

Vitrification: Trehalose has a high glass transition temperature, allowing it to form a glassy matrix that physically entraps and protects proteins from denaturation.

-

Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein surface, which thermodynamically favors the folded state of the protein.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of trehalose.

Table 1: In Vitro Effects of Trehalose on Autophagy Markers

| Cell Line | Trehalose Concentration | Incubation Time | Marker | Fold Change (vs. Control) | Reference |

| Hepa1-6 | 100 mM | 24 h | LC3-II | Increased (concentration-dependent) | |

| Hepa1-6 | 100 mM | 24 h | p62 | Increased (concentration-dependent) | |

| SH-SY5Y | 100 mM | 48 h | LC3-II | Increased (dose-dependent) | |

| SH-SY5Y | 100 mM | 48 h | p62 | > 8-fold | |

| Primary HCECs | 1.0% | - | Beclin1, Atg5, Atg7, LC3B | Increased | |

| Primary HCECs | 1.0% | - | p62 | Decreased | |

| NSC34 | 100 mM | 18-48 h | LC3-II | Increased | |

| Macrophages | 100 µM - 10 mM | 24 h | TFEB Nuclear Translocation | Increased |

Table 2: In Vivo Effects of Trehalose

| Animal Model | Trehalose Dosage | Administration Route | Duration | Observed Effect | Reference |

| SOD1G93A mice (ALS model) | 2% in drinking water | Oral | - | Delayed disease onset, prolonged lifespan | |

| Aβ25-35 injected mice (AD model) | 4% in drinking water | Oral | 2 weeks | Increased LC3-II expression in the brain | |

| High-fat diet-fed mice | 3 g/kg | Intraperitoneal | 16 weeks | Reduced body weight gain |

Table 3: Effects of Trehalose on Protein Aggregation

| Protein | Trehalose Concentration | Assay | Effect | Reference |

| Lysozyme | 150-300 mM | Congo Red Binding | Blocked fibrillation | |

| Insulin | - | Thioflavin T | Inhibited fibrillation | |

| Mutant Huntingtin | 0.05 M (in vivo) | - | Reduced lateral ventricle dilatation | |

| Soluble lens protein | 10-40% (w/v) | Heat-induced aggregation | Decreased aggregation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of trehalose's mechanism of action.

Autophagy Flux Assay (LC3-II Turnover by Western Blot)

This assay measures the rate of autophagic degradation.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with trehalose at the desired concentration and for the desired time. Include control groups (untreated) and groups treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the last 2-4 hours of the trehalose treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in this difference in trehalose-treated cells compared to control cells indicates an induction of autophagic flux.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of TFEB from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with trehalose.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against TFEB overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto glass slides with mounting medium.

-

-

Imaging and Analysis:

-

Visualize cells using a fluorescence microscope.

-

Quantify the nuclear to cytoplasmic fluorescence intensity ratio of TFEB in multiple cells to determine the extent of nuclear translocation.

-

dot graph TD; A[Cell Culture on Coverslips] --> B[Trehalose Treatment]; B --> C[Fixation & Permeabilization]; C --> D[Blocking]; D --> E[Primary Antibody (anti-TFEB)]; E --> F[Secondary Antibody (Fluorescent)]; F --> G[DAPI Staining]; G --> H[Mounting]; H --> I[Fluorescence Microscopy]; I --> J[Image Analysis];

end caption: TFEB Nuclear Translocation Assay Workflow.

Protein Aggregation Assays

This assay measures the formation of amyloid-like fibrils.

Protocol:

-

Protein Preparation: Prepare a solution of the protein of interest in an appropriate buffer.

-

Aggregation Induction: Induce protein aggregation (e.g., by heating or agitation) in the presence or absence of trehalose.

-

ThT Staining:

-

Prepare a stock solution of Thioflavin T (ThT).

-

At various time points during aggregation, take aliquots of the protein solution and add them to a working solution of ThT.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

This assay quantifies insoluble protein aggregates.

Protocol:

-

Sample Preparation: Lyse cells or tissues in a buffer containing SDS and DTT.

-

Filtration:

-

Filter the lysates through a cellulose (B213188) acetate (B1210297) membrane using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.

-

-

Immunodetection:

-

Wash the membrane.

-

Block the membrane and probe with a primary antibody specific to the protein of interest.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

-

Quantification: The intensity of the dots on the membrane corresponds to the amount of aggregated protein.

The Role of 14C-Labeled Trehalose in Mechanistic Studies

Radiolabeled [14C]trehalose is a valuable tool for tracing the uptake, distribution, and metabolism of trehalose in biological systems. While detailed metabolic flux analysis linking 14C-trehalose to specific signaling pathways in mammalian cells is not extensively documented in the readily available literature, its use has been crucial in foundational studies.

Applications of 14C-Trehalose:

-

Cellular Uptake and Intracellular Concentration: Studies using [14C]trehalose have been instrumental in quantifying the amount of trehalose that enters cells, confirming that it can be taken up, albeit inefficiently in some cell types without specific transporters.

-

Biodistribution: In animal models, the administration of [14C]trehalose allows for the tracking of its distribution to various organs and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.

-

Metabolism: By tracking the fate of the 14C label, researchers can determine the extent to which trehalose is metabolized into glucose and other downstream metabolites.

Experimental Workflow for 14C-Trehalose Uptake:

dot graph TD; A[Cell Culture] --> B{Incubation with 14C-Trehalose}; B --> C[Washing to remove extracellular label]; C --> D[Cell Lysis]; D --> E[Scintillation Counting]; E --> F[Calculation of Intracellular Concentration];

end caption: Workflow for 14C-Trehalose Uptake Assay.

Conclusion

Trehalose presents a compelling profile as a modulator of fundamental cellular processes. Its ability to induce mTOR-independent autophagy through the activation of TFEB and the AMPK/ULK1 pathway, coupled with its chaperone-like activity in preventing protein misfolding, underscores its therapeutic potential. The use of 14C-labeled trehalose has been important in understanding its cellular uptake and distribution, laying the groundwork for further elucidation of its intricate mechanisms of action. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted biological activities of trehalose and its potential applications in human health. Further research, particularly employing advanced metabolic tracing techniques, will undoubtedly continue to unravel the complex and beneficial roles of this unique disaccharide.

References

- 1. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review[v1] | Preprints.org [preprints.org]

- 3. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to "Trehalose C14": Discovery, Natural Occurrence, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "Trehalose C14," a term that encompasses two distinct but equally important molecules for the scientific community: ¹⁴C-labeled trehalose (B1683222), a radiolabeled disaccharide crucial for metabolic studies, and Trehalose 6-myristate, a C14-chain surfactant instrumental in advanced analytical techniques. This document details the discovery, natural occurrence, and biosynthesis of trehalose, and provides in-depth information on the synthesis and applications of both ¹⁴C-trehalose and Trehalose 6-myristate. Experimental protocols, quantitative data, and visual diagrams of relevant pathways are included to serve as a valuable resource for researchers in metabolic studies, drug discovery, and analytical chemistry.

Introduction to Trehalose

Trehalose is a naturally occurring non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond.[1] This unique linkage makes trehalose highly resistant to acid hydrolysis and stable at high temperatures.[2] First discovered in 1832 in an ergot of rye, trehalose is found in a wide variety of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a source of energy and a protective molecule against various environmental stresses such as desiccation, freezing, and osmotic stress.[1][3] Mammals, however, do not synthesize trehalose, making its metabolic pathways a potential target for antimicrobial drug development.[1]

Natural Occurrence and Biosynthesis of Trehalose

Trehalose is widespread in nature, with its concentration varying significantly among different organisms and even between different life stages of the same organism, such as fungal spores and vegetative cells.

Quantitative Data on Trehalose Content

The following table summarizes the trehalose content in various organisms, highlighting its role as a stress protectant and storage carbohydrate.

| Organism/Tissue | Condition | Trehalose Content (% of Dry Weight) | Reference(s) |

| Saccharomyces cerevisiae (Baker's Yeast) | Commercial, stationary phase | up to 20% | |

| Streptomyces griseus (Spores) | Excess glucose medium | up to 25% | |

| Streptomyces griseus (Spores) | Limiting glucose medium | ~1% | |

| Selaginella lepidophylla (Resurrection Plant) | Desiccated | up to 12% | |

| Artemia (Brine Shrimp) Cysts | Anhydrobiosis | ~15% | |

| Aspergillus fumigatus (Spores/Conidia) | High | High | |

| Aspergillus fumigatus (Vegetative Hyphae) | Actively growing | Low | |

| Insect Haemolymph | Normal | 1-2% |

Trehalose Biosynthesis Pathways

Multiple enzymatic pathways have evolved for the synthesis of trehalose. The most common pathways are summarized below.

-

TPS/TPP Pathway (OtsBA Pathway): This is the most common pathway in bacteria, fungi, and plants. It involves two enzymes: trehalose-6-phosphate (B3052756) synthase (TPS or OtsA) and trehalose-6-phosphate phosphatase (TPP or OtsB).

-

TreY-TreZ Pathway: Found in some bacteria, this pathway converts maltooligosaccharides (from starch or glycogen) directly into trehalose.

-

TreS Pathway: This pathway, present in some bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly converts maltose (B56501) to trehalose.

-

TreT Pathway: Found in some archaea and bacteria, this pathway synthesizes trehalose from ADP-glucose and glucose using trehalose glycosyltransferring synthase (TreT).

-

TreP Pathway: This pathway utilizes trehalose phosphorylase (TreP) to synthesize trehalose from glucose-1-phosphate and glucose.

¹⁴C-Labeled Trehalose: A Tool for Metabolic Tracing

¹⁴C-labeled trehalose is an invaluable tool for researchers studying carbohydrate metabolism, particularly in organisms that utilize trehalose. The radioactive ¹⁴C isotope allows for sensitive tracking of trehalose through various metabolic pathways.

Synthesis of ¹⁴C-Labeled Trehalose

Experimental Protocol: Enzymatic Synthesis using E. coli

This protocol is adapted from a method utilizing a genetically modified strain of Escherichia coli that overproduces trehalose from glucose.

-

Strain Preparation: Use an E. coli strain deficient in glucose metabolism and engineered to overexpress the trehalose synthesis genes (otsA and otsB).

-

Culture Growth: Grow the E. coli strain in a suitable medium to the desired cell density.

-

Induction of Trehalose Synthesis: Induce the expression of the otsAB genes. In some systems, this is achieved by increasing the osmolarity of the medium.

-

Labeling: Introduce [¹⁴C]-glucose into the cell suspension. The cells will take up the labeled glucose and convert it into [¹⁴C]-trehalose.

-

Harvesting and Extraction: After a suitable incubation period, harvest the cells by centrifugation. Extract the intracellular metabolites, including [¹⁴C]-trehalose, using a hot ethanol (B145695) extraction method.

-

Purification: Purify the [¹⁴C]-trehalose from the crude extract using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The yield of radiochemically pure [¹⁴C]-trehalose from [¹⁴C]-glucose can be over 50%.

Experimental Protocol: Synthesis using Yeast

This method utilizes a Saccharomyces cerevisiae strain with a deleted gene for phosphoglucoisomerase, which prevents the metabolism of exogenously supplied glucose.

-

Yeast Strain: Use a Saccharomyces cerevisiae strain with a deletion in the gene encoding phosphoglucoisomerase.

-

Culture Conditions: Grow the yeast cells under conditions that induce stress, which promotes trehalose accumulation.

-

Labeling: Add [¹⁴C]-glucose to the culture. The yeast cells will convert the labeled glucose into [¹⁴C]-trehalose.

-

Extraction and Purification: Follow similar extraction and purification steps as described for the E. coli protocol. This method can yield approximately 35% of the supplied [¹⁴C]-glucose as [¹⁴C]-trehalose.

Applications in Research

-

Metabolic Flux Analysis: Tracing the flow of the ¹⁴C label from trehalose into other metabolites provides quantitative data on the activity of different metabolic pathways.

-

Drug Discovery: ¹⁴C-trehalose can be used to screen for inhibitors of trehalose metabolism in pathogenic fungi and bacteria, which is a promising strategy for developing new antimicrobial drugs.

-

Understanding Virulence: Studying how pathogenic microbes utilize trehalose during infection can reveal novel virulence mechanisms.

Trehalose Signaling in Fungal Virulence

In pathogenic fungi, the trehalose biosynthesis pathway, particularly the TPS/TPP pathway, is not only crucial for stress resistance but also plays a significant role in virulence. The intermediate, trehalose-6-phosphate (T6P), acts as a key signaling molecule that regulates various cellular processes.

Trehalose biosynthesis and its role in fungal virulence.

This compound as a Surfactant: Trehalose 6-Myristate

"this compound" is also a common name for Trehalose 6-myristate, a non-ionic surfactant. This amphiphilic molecule consists of a hydrophilic trehalose head group and a hydrophobic 14-carbon myristate tail. Its properties make it a valuable tool in biochemistry and analytical chemistry.

Physicochemical Properties

| Property | Value | Reference(s) |

| Formal Name | α-D-glucopyranoside, α-D-glucopyranosyl, 6-tetradecanoate | |

| Molecular Formula | C₂₆H₄₈O₁₂ | |

| Formula Weight | 552.7 g/mol | |

| Critical Micelle Concentration (CMC) | 0.012 mM |

The Critical Micelle Concentration (CMC) is a key parameter for surfactants. It is the concentration at which surfactant molecules begin to aggregate and form micelles. The CMC can be determined by various methods, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements.

Synthesis of Trehalose 6-Myristate

The synthesis of trehalose monomyristate typically involves the regioselective esterification of one of the primary hydroxyl groups of trehalose with myristic acid or an activated derivative. This often requires the use of protecting groups to prevent esterification at other positions.

Applications in Single-Cell Lipidomics

Trehalose 6-myristate is particularly useful for the analysis of lipids in single cells by mass spectrometry. Its low CMC allows for efficient cell solubilization at low concentrations, minimizing matrix effects that can interfere with mass spectrometric analysis.

Experimental Workflow: Single-Cell Lipidomics using this compound Surfactant

The following is a generalized workflow for single-cell lipid analysis.

References

- 1. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalose - Wikipedia [en.wikipedia.org]

- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Trehalose: A Technical Guide to ¹⁴C Radiolabeling for In-Depth Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties and its emerging role as a therapeutic agent in a variety of diseases, including neurodegenerative and metabolic disorders. A key mechanism underlying its beneficial effects is the induction of autophagy, a cellular recycling process crucial for maintaining cellular homeostasis. To fully harness the therapeutic potential of trehalose and understand its mechanism of action, it is imperative to elucidate its metabolic fate in vivo. This technical guide provides a comprehensive overview of the use of carbon-14 (B1195169) (¹⁴C) radiolabeled trehalose for metabolic studies, offering detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows.

Core Concepts in Trehalose Metabolism and Action

Trehalose, composed of two glucose units linked by an α,α-1,1-glycosidic bond, is not synthesized by mammals but can be metabolized by the enzyme trehalase, which is present in the intestinal brush border and kidneys, hydrolyzing it into two glucose molecules.[1][2] The therapeutic effects of trehalose are largely attributed to its ability to induce autophagy in an mTOR-independent manner.[1][3][4] This is a significant advantage as the mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can have widespread effects.

The induction of autophagy by trehalose is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism involves the endocytic uptake of trehalose and its accumulation in lysosomes. This accumulation leads to a mild lysosomal stress and a slight elevation in lysosomal pH, which in turn inhibits mTORC1 signaling at the lysosomal surface. The inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of TFEB, where it activates the transcription of genes involved in autophagy and lysosomal function. Another proposed mechanism involves the activation of the calcium-dependent phosphatase calcineurin, which also contributes to TFEB dephosphorylation and nuclear translocation.

Experimental Protocols

Synthesis of [¹⁴C]Trehalose

The synthesis of ¹⁴C-labeled trehalose is a critical first step for metabolic tracing studies. A common and efficient method involves the use of microorganisms that can synthesize trehalose from glucose.

Protocol: Synthesis of [¹⁴C]Trehalose using E. coli

-

Strain Selection: Utilize a mutant strain of Escherichia coli that is deficient in glucose metabolism but capable of trehalose synthesis.

-

Culture Preparation: Grow the E. coli strain in a suitable medium to a desired cell density.

-

Induction of Trehalose Synthesis: Induce the expression of trehalose synthesis genes, if necessary (e.g., using an inducible promoter system).

-

Radiolabeling: Introduce [U-¹⁴C]glucose to the cell culture. The cells will take up the radiolabeled glucose and convert it into [¹⁴C]trehalose. The total yield of radiochemically pure trehalose from glucose is routinely more than 50%.

-

Extraction: Harvest the cells and extract the intracellular metabolites, including [¹⁴C]trehalose. A common method is to heat the cell suspension at 95°C for 20 minutes, followed by centrifugation to remove cell debris.

-

Purification: Purify the [¹⁴C]trehalose from the cell extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification and Purity Check: Determine the concentration and radiochemical purity of the synthesized [¹⁴C]trehalose using liquid scintillation counting and analytical chromatography.

In Vivo Metabolic Study in Mice (Proposed Protocol)

This protocol outlines a general procedure for tracing the metabolic fate of [¹⁴C]trehalose in a mouse model.

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6) for the study. House the animals under standard conditions with controlled diet and light-dark cycles.

-

Dose Preparation: Prepare a sterile solution of [¹⁴C]trehalose in a physiologically compatible vehicle (e.g., saline). The specific activity of the solution should be determined accurately.

-

Administration: Administer a known dose of [¹⁴C]trehalose to the mice. The route of administration can be oral (gavage) or intravenous (injection), depending on the research question.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

-

Tissue Harvesting: Following the final blood collection, euthanize the mice and harvest relevant tissues (e.g., liver, kidney, brain, muscle, adipose tissue, and intestine).

-

Sample Processing:

-

Plasma: Separate plasma from whole blood by centrifugation.

-

Tissues: Weigh and homogenize the tissues in a suitable buffer.

-

-

Radioactivity Measurement:

-

Liquid Scintillation Counting: Measure the total ¹⁴C radioactivity in aliquots of plasma and tissue homogenates using a liquid scintillation counter.

-

Sample Preparation for LSC: For aqueous samples, use a scintillation cocktail that can accommodate water. For solid tissues, solubilization or combustion methods may be necessary to ensure accurate counting.

-

-

Metabolite Analysis (Optional):

-

Extraction: Perform metabolite extraction from plasma and tissue homogenates.

-

Chromatographic Separation: Separate [¹⁴C]trehalose and its potential radiolabeled metabolites using techniques like HPLC.

-

Detection: Use a radiodetector coupled to the chromatography system to identify and quantify the radiolabeled species.

-

Analytical Methods

Liquid Scintillation Counting (LSC) for ¹⁴C in Biological Samples

-

Sample Preparation:

-

Liquids (Plasma, Urine): Mix a known volume of the liquid sample directly with a liquid scintillation cocktail in a scintillation vial.

-

Tissues: Homogenize the tissue and solubilize a known weight of the homogenate using a tissue solubilizer. Alternatively, combust the tissue sample in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and mixed with a scintillation cocktail.

-

-

Counting: Place the scintillation vials in a liquid scintillation counter. The instrument detects the beta particles emitted by ¹⁴C and converts them into light pulses, which are then counted.

-

Quench Correction: Biological samples can cause quenching (reduction in light output), which can lead to underestimation of radioactivity. Use a quench correction method (e.g., external standard or internal standard) to obtain accurate disintegrations per minute (DPM) values.

-

Data Expression: Express the results as DPM per unit of sample (e.g., DPM/mL of plasma or DPM/g of tissue).

Enzymatic Assay for Trehalose Quantification

This assay is useful for measuring the total concentration of trehalose (both labeled and unlabeled) in biological samples.

-

Principle: The assay is based on the enzymatic hydrolysis of trehalose to glucose by trehalase. The resulting glucose is then quantified using a coupled enzymatic reaction that leads to the production of a chromophore or a fluorescent product.

-

Procedure:

-

Prepare a standard curve using known concentrations of trehalose.

-

Incubate the biological sample with trehalase to convert trehalose to glucose.

-

Add the reagents for the glucose detection reaction (e.g., glucose oxidase and a colorimetric substrate).

-

Measure the absorbance or fluorescence and determine the trehalose concentration by comparing it to the standard curve.

-

A blank reaction without trehalase should be included to account for endogenous glucose in the sample.

-

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Biodistribution of [¹⁴C]Trehalose in Tissues (Illustrative Template)

| Tissue | Time Point 1 (DPM/g) | Time Point 2 (DPM/g) | Time Point 3 (DPM/g) |

| Blood | |||

| Liver | |||

| Kidney | |||

| Brain | |||

| Muscle | |||

| Adipose | |||

| Intestine |

Table 2: Incorporation of [¹⁴C]Trehalose into M. tuberculosis within Macrophages

Data adapted from a study on M. tuberculosis.

| Fraction | Uninfected Macrophages (DPM) | Infected Macrophages (DPM) |

| Extracellular | ||

| Macrophage Cytoplasm | ||

| Intracellular (M. tuberculosis) | N/A |

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: Cellular uptake and intestinal metabolism of trehalose.

Figure 2: mTOR-independent autophagy induction by trehalose via TFEB activation.

Figure 3: Experimental workflow for a ¹⁴C-trehalose metabolic study.

Conclusion

The use of ¹⁴C-radiolabeled trehalose is an invaluable tool for elucidating the metabolic fate and mechanism of action of this promising therapeutic agent. This technical guide provides a framework for researchers to design and execute robust metabolic studies, from the synthesis of the radiolabeled compound to the analysis and interpretation of the data. By combining detailed experimental protocols with a clear understanding of the underlying biological pathways, scientists can further unravel the complexities of trehalose metabolism and accelerate its translation into clinical applications for a range of debilitating diseases.

References

- 1. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Properties of Trehalose and the Role of ¹⁴C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a naturally occurring non-reducing disaccharide, is of significant interest in the fields of biophysics and drug development due to its remarkable ability to protect biological structures from environmental stress.[1][2][3][4] Composed of two glucose units linked by an α,α-1,1-glycosidic bond, its unique chemical structure confers exceptional stability.[5] This stability, coupled with its biocompatibility, makes trehalose a valuable excipient in pharmaceutical formulations and a subject of intense research for its therapeutic potential in various diseases. The isotopic labeling of trehalose with Carbon-14 (¹⁴C) provides a powerful tool for elucidating its mechanisms of action, metabolic pathways, and interactions within complex biological systems. This guide provides a comprehensive overview of the core biophysical properties of trehalose and details the application of ¹⁴C-labeling in its study.

Core Biophysical Properties of Trehalose

The bioprotective effects of trehalose are rooted in its distinct physicochemical characteristics. These properties have been extensively studied to understand its role as a stabilizer of proteins and membranes.

Thermodynamic Properties

A key biophysical attribute of trehalose is its high glass transition temperature (Tg), which is significantly higher than other disaccharides like sucrose (B13894). This property is central to the "vitrification" theory, which posits that trehalose forms a glassy matrix that immobilizes and protects biomolecules in a dehydrated state.

| Property | Value/Observation | Significance in Biophysical Context | References |

| Glass Transition Temperature (Tg) | Higher than sucrose (approx. 50°C difference) | Forms a protective glassy matrix at low water content, restricting molecular mobility and preventing degradation of biomolecules. | |

| Heat of Freezing & Melting | Lower compared to sucrose, fructose, and glucose solutions. | Indicates a stronger interaction with water molecules, leading to less freezable water and enhanced cryoprotective effects. | |

| Glycosidic Bond Energy | Low (less than -4.2 kJ/mol) | Contributes to its high thermodynamic and kinetic stability, making it resistant to hydrolysis under acidic conditions and high temperatures. |

Interaction with Water and the "Water Replacement Hypothesis"

Trehalose's interaction with water is fundamental to its bioprotective capabilities. The "water replacement hypothesis" suggests that during dehydration, trehalose molecules replace the water shell around biomolecules, thereby preserving their native structure and function. Molecular dynamics simulations have shown that trehalose forms hydrogen bonds with the headgroups of phospholipids (B1166683) in membranes, effectively replacing water molecules at the lipid-solvent interface. This interaction helps to maintain the spacing between lipid headgroups and preserves membrane fluidity.

Protein and Membrane Stabilization

Trehalose is widely recognized as an exceptional stabilizer of proteins, preventing their denaturation and aggregation under stress conditions such as high temperatures and freeze-drying. It achieves this through a combination of mechanisms, including preferential exclusion from the protein's hydration layer, which leads to a more compact and stable protein conformation, and by slowing down the dynamics of the protein's hydration layer. In the context of lipid membranes, trehalose has been shown to inhibit fusion, leakage, and the formation of non-bilayer phases, thereby maintaining membrane integrity.

The Role of ¹⁴C Labeling in Trehalose Research

The use of ¹⁴C-labeled trehalose ([¹⁴C]trehalose) is instrumental in tracing the molecule's fate in biological systems. This isotopic labeling allows for quantitative analysis of trehalose uptake, distribution, and metabolism.

Synthesis of [¹⁴C]Trehalose

The synthesis of [¹⁴C]trehalose is typically achieved through biological methods. One common approach involves using yeast or E. coli strains that are engineered to accumulate trehalose. By providing these microorganisms with [¹⁴C]glucose as a precursor, they synthesize [¹⁴C]trehalose, which can then be purified. Yields of over 50% have been reported for the conversion of [¹⁴C]glucose to [¹⁴C]trehalose.

Applications in Research

-

Metabolic Studies: [¹⁴C]Trehalose has been crucial in studying the metabolic pathways involving trehalose, particularly in pathogens like Mycobacterium tuberculosis, where trehalose metabolism is essential for virulence.

-

Transport and Uptake: The radiolabel allows for the characterization of trehalose transporters in various organisms.

-

Drug Development: In the context of drug delivery, ¹⁴C-labeling can be used to track the delivery and biodistribution of trehalose-based nanocarriers.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and other thermal events of trehalose and its mixtures with biomolecules.

Methodology:

-

Sample Preparation: Samples of trehalose, proteins, or lipids, with varying water content, are hermetically sealed in aluminum pans.

-

Instrumentation: A differential scanning calorimeter (e.g., Q2000, TA Instruments) is used.

-

Thermal Program:

-

The sample is cooled from room temperature (e.g., 25°C) to a low temperature (e.g., -130°C or -150°C) at a controlled rate (e.g., 30°C/min).

-

The sample is then heated at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 98°C).

-

Finally, the sample is cooled back to the initial temperature.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The glass transition is observed as a step-change in the heat capacity. The denaturation temperature (Tden) of proteins can also be determined from the endothermic peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To investigate the conformational changes of trehalose and its interactions with other molecules by analyzing vibrational modes.

Methodology:

-

Sample Preparation: FTIR spectra can be obtained for trehalose in various states, including crystalline, amorphous, and in aqueous solution. Samples can be prepared as thin films or pellets.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Spectral Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000 to 1000 cm⁻¹).

-

Data Analysis: The positions and intensities of absorption bands provide information about the molecular structure. For example, the symmetric and antisymmetric stretch vibrations of the glycosidic linkage can indicate different backbone conformations of trehalose. Changes in the vibrational bands of proteins or lipids in the presence of trehalose can reveal details about their interactions.

Signaling Pathways and Experimental Workflows

Protein Stabilization by Trehalose

Trehalose is known to protect proteins from denaturation and aggregation. The proposed mechanism involves the preferential exclusion of trehalose from the protein surface, leading to a more compact and stable native state.

References

The Journey of a Labeled Sugar: A Technical Guide to Trehalose C14 as a Carbon Source for Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, serves as a vital carbon and energy source for a vast array of microorganisms. Its role extends beyond simple nutrition, contributing to stress tolerance and virulence in pathogenic species. Understanding the uptake and metabolic fate of trehalose is therefore crucial for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. The use of radiolabeled trehalose, specifically Trehalose C14 (¹⁴C-trehalose), provides a powerful tool to trace its journey into and through the microbial cell. This technical guide offers an in-depth exploration of the core methodologies, quantitative data, and metabolic pathways associated with the use of ¹⁴C-trehalose as a carbon source for microorganisms.

Quantitative Data on Trehalose Metabolism

The following tables summarize key quantitative data from studies utilizing ¹⁴C-labeled precursors to investigate trehalose metabolism in various microorganisms. Direct comparative data for ¹⁴C-trehalose uptake rates across different species is limited in publicly available literature; therefore, data on the synthesis of ¹⁴C-trehalose and intracellular concentrations are also presented to provide a comprehensive picture.

| Organism | Parameter | Value | Conditions |

| Escherichia coli (genetically modified) | Rate of [¹⁴C]glucose to [¹⁴C]trehalose conversion | 3 nmol/min/10⁹ cells | Minimal medium, aerobic conditions, IPTG induction.[1][2] |

| Escherichia coli (genetically modified) | Overall yield of [¹⁴C]trehalose from [¹⁴C]glucose | ~80% | Not specified.[1][2] |

| Escherichia coli | Intracellular trehalose concentration | 40 ± 10 mM | Determined by LC-MS/MS from OtsA/OtsB overproducer cells.[3] |

| Saccharomyces cerevisiae (mutant strain) | Yield of [¹⁴C]trehalose from [¹⁴C]glucose | ~35% | Yeast strain with deleted phosphoglucoisomerase gene. |

Table 1: Synthesis of ¹⁴C-Trehalose and Intracellular Concentrations. This table provides data on the efficiency of producing ¹⁴C-trehalose using microbial systems and the resulting intracellular concentrations observed in E. coli.

| Organism | Parameter | Value | Conditions |

| Mycobacterium tuberculosis | Amount of ¹⁴C-trehalose used in uptake assay | 10 μCi | Added to 15 ml of H37Rv culture at an optical density (OD650) of 0.8. |

| Bacillus popilliae | Kₘ for trehalose 6-phosphate (by phosphotrehalase) | 1.8 mM | Not specified. |

Table 2: Experimental Parameters for ¹⁴C-Trehalose Uptake and Metabolism Studies. This table highlights specific experimental conditions used in studies investigating the uptake and enzymatic breakdown of trehalose and its derivatives.

Key Metabolic Pathways of Trehalose Utilization

Microorganisms have evolved diverse strategies for the transport and metabolism of trehalose. The initial step, uptake, is critical and is often followed by intracellular enzymatic degradation to liberate glucose for entry into central metabolic pathways.

Trehalose Uptake Mechanisms

There are two primary systems for trehalose transport across the microbial cell membrane:

-

Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS): In many bacteria, including Escherichia coli, trehalose is transported via a PTS. This system concomitantly phosphorylates trehalose as it is translocated across the membrane, resulting in intracellular trehalose-6-phosphate (B3052756). This process is energetically efficient as it uses phosphoenolpyruvate (PEP) as the phosphate (B84403) donor.

-

ABC (ATP-Binding Cassette) Transporters: These systems utilize the energy from ATP hydrolysis to actively transport trehalose across the cell membrane without modification. ABC transporters are prevalent in various bacteria and are a key mechanism for nutrient acquisition.

Intracellular Trehalose Metabolism

Once inside the cell, trehalose or its phosphorylated form is catabolized to yield glucose and/or glucose-6-phosphate, which can then enter glycolysis.

-

Hydrolysis of Trehalose-6-Phosphate: In organisms utilizing the PTS, the resulting trehalose-6-phosphate is cleaved by a specific phosphotrehalase into one molecule of glucose and one molecule of glucose-6-phosphate.

-

Hydrolysis of Trehalose: For trehalose imported in its unmodified form, intracellular trehalases hydrolyze the disaccharide into two molecules of glucose.

In some microorganisms, such as Mycobacterium tuberculosis, trehalose plays a more complex role, being a precursor for essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM).

Experimental Protocols

The following sections provide generalized protocols for conducting experiments with ¹⁴C-trehalose. Researchers should optimize these protocols for their specific microorganism and experimental conditions.

Protocol 1: ¹⁴C-Trehalose Uptake Assay

This protocol outlines the steps to measure the rate of ¹⁴C-trehalose uptake by a microbial culture.

Materials:

-

Microbial culture of interest

-

Growth medium appropriate for the microorganism

-

¹⁴C-trehalose of known specific activity

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

-

Wash buffer (e.g., phosphate-buffered saline (PBS) or minimal medium without a carbon source)

-

Liquid scintillation counter

Procedure:

-

Culture Preparation: Grow the microbial culture to the desired growth phase (typically mid-exponential phase) in the appropriate growth medium.

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them twice with wash buffer to remove any residual medium components. Resuspend the cells in the wash buffer to a specific cell density (e.g., determined by optical density at 600 nm).

-

Initiation of Uptake: Equilibrate the cell suspension to the desired temperature. Initiate the uptake experiment by adding a known concentration of ¹⁴C-trehalose.

-

Time-Course Sampling: At specific time intervals (e.g., 0, 30, 60, 90, 120 seconds), withdraw a defined volume of the cell suspension.

-

Filtration and Washing: Immediately filter the sample through a membrane filter to separate the cells from the medium containing unincorporated ¹⁴C-trehalose. Rapidly wash the filter with ice-cold wash buffer to remove any non-specifically bound radiolabel.

-

Quantification of Radioactivity: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of ¹⁴C-trehalose taken up by the cells at each time point. The uptake rate can be expressed as nmol of trehalose per minute per milligram of cell protein or per 10⁹ cells.

Protocol 2: Analysis of ¹⁴C-Trehalose Metabolic Fate

This protocol describes how to determine the distribution of the ¹⁴C label from trehalose into various cellular macromolecules.

Materials:

-

Microbial culture labeled with ¹⁴C-trehalose (from an uptake experiment)

-

Lysis buffer (e.g., containing lysozyme (B549824) or other lytic enzymes)

-

Solutions for sequential extraction of macromolecules (e.g., trichloroacetic acid (TCA), ethanol (B145695), perchloric acid)

-

Centrifuge

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Lysis: After incubating the cells with ¹⁴C-trehalose for a desired period, harvest the cells by centrifugation and wash them to remove external radioactivity. Resuspend the cell pellet in a lysis buffer and incubate to ensure complete cell disruption.

-

Fractionation of Cellular Components:

-

Small Molecule Fraction: Precipitate macromolecules by adding cold TCA. The supernatant will contain the small molecule fraction (including unincorporated ¹⁴C-trehalose, amino acids, etc.).

-

Lipid Fraction: Extract the TCA precipitate with ethanol or an ethanol/ether mixture to solubilize lipids.

-

Nucleic Acid Fraction: Treat the remaining pellet with hot perchloric acid to hydrolyze and solubilize nucleic acids.

-

Protein Fraction: The remaining insoluble pellet primarily contains proteins.

-

-

Quantification of Radioactivity in Fractions: Measure the radioactivity in each of the collected fractions (small molecules, lipids, nucleic acids, and proteins) using a liquid scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity incorporated by the cells. This will provide a quantitative measure of the metabolic fate of the carbon from trehalose.

References

A Deep Dive into Trehalose C14's Engagement with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between Trehalose (B1683222) C14 (trehalosemonomyristate) and lipid bilayers. By synthesizing key findings from molecular dynamics simulations and various experimental studies, this document offers in-depth insights into the physicochemical effects of this unique trehalose derivative on membrane properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biophysics, drug delivery, and membrane biology, facilitating a deeper understanding of the mechanisms underpinning Trehalose C14's biological activities.

Quantitative Insights into this compound-Lipid Bilayer Interactions

The interaction of trehalose and its derivatives with lipid bilayers has been a subject of intense research, revealing significant alterations in membrane properties. The following tables summarize key quantitative data from various studies, providing a comparative look at the effects of trehalose and this compound on lipid membranes.

Table 1: Effects of Trehalose on Lipid Bilayer Properties (Molecular Dynamics Simulations)

| Parameter | Lipid System | Trehalose Concentration | Observed Effect | Reference |

| Surface Tension | Dipalmitoylphosphatidylcholine (DPPC) | 1:2 trehalose/lipid ratio | Lowered by 4–8 dyn/cm | [1] |

| Area per Lipid | DPPC | 1 molal (m) | Increased from 0.56 nm² to 0.58 nm² | [2] |

| Area per Lipid | DPPC | 2 molal (m) | Increased from 0.56 nm² to 0.58 nm² | [2] |

| Membrane Thickness | DPPC-POPC-Cholesterol | 50 mM | Decreased by over 1.5 nm | [3] |

| Membrane Thickness | DPPC-POPC-Cholesterol | 100 mM | Decreased by over 1.5 nm | [3] |

Table 2: Effects of this compound on Lipid Bilayer Properties

| Parameter | Lipid System | This compound Concentration | Observed Effect | Reference |

| Anti-cancer Effect | DMPC/TreC14 mixed liposomes | 70% TreC14 | Strong anti-cancer effect without affecting normal cells | |

| Cancer Cell Viability | DMTreC14 | 30% TreC14 | 0% inhibitory effect | |

| Cancer Cell Viability | DMTreC14 | 50% TreC14 | 50% inhibitory effect | |

| Cancer Cell Viability | DMTreC14 | 70% TreC14 | 100% inhibitory effect | |

| Surface Density | Tethered DPPC | Up to 0.5 mol/mol ratio to lipid | Gradual increase | |

| Charge Permeability | Tethered DPPC | Up to 0.5 mol/mol ratio to lipid | Decreased |

Table 3: Trehalose's Influence on Lipid Phase Transitions

| Lipid System | Trehalose Concentration | Effect on Phase Transition Temperature (Tm) | Reference |

| Dry POPC | 20 wt% | Decreased Tm by ~15 K | |

| Hydrated POPC | 20 wt% | Increased lipid-headgroup phase transition temperature by ~50 K | |

| Hydrated DPPC | 1 M | Slight upward shift of about 1°C | |

| Air-dried DLPC | Presence of trehalose | Two phase transitions at -22°C and 75°C | |

| Air-dried DSPCd-70 | Presence of trehalose | Single phase transition at 78°C |

Experimental Methodologies

A variety of experimental techniques have been employed to elucidate the interactions between trehalose, this compound, and lipid bilayers. This section details the protocols for some of the key methodologies cited in the literature.

Liposome (B1194612) Preparation

Liposomes are a important tool for studying lipid bilayer properties and for drug delivery applications.

-

Thin-Film Hydration Method:

-

The desired lipids (e.g., DMPC, this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Sonication can also be used to prepare small unilamellar vesicles (SUVs).

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between molecules.

-

System Setup:

-

A pre-equilibrated lipid bilayer (e.g., DPPC) is placed in a simulation box.

-

Trehalose or this compound molecules are added to the aqueous phase at the desired concentration.

-

The system is solvated with water molecules and counterions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

A series of equilibration steps are performed, typically involving constant volume and then constant pressure ensembles, to bring the system to the desired temperature and pressure.

-

A production run is carried out for a sufficient length of time (e.g., nanoseconds to microseconds) to collect data for analysis.

-

Analysis of the trajectory can reveal information about area per lipid, bilayer thickness, hydrogen bonding, and molecular ordering.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.

-

Sample Preparation: A suspension of liposomes in buffer is prepared.

-

Measurement:

-

A small aliquot of the liposome suspension is placed in a sample pan, and an equal volume of buffer is placed in a reference pan.

-